molecular formula C6H6N2O2S B12832555 3-((1H-Imidazol-2-yl)thio)acrylic acid

3-((1H-Imidazol-2-yl)thio)acrylic acid

Cat. No.: B12832555
M. Wt: 170.19 g/mol
InChI Key: JFJAOHVZAPGZAW-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1H-Imidazol-2-yl)thio)acrylic acid is a compound that features an imidazole ring, a thioether linkage, and an acrylic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-2-yl)thio)acrylic acid typically involves the reaction of imidazole derivatives with thiol-containing compounds and acrylic acid. One common method includes the use of a base to deprotonate the thiol group, which then attacks the imidazole ring to form the thioether linkage. The acrylic acid is then introduced under mild heating conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-2-yl)thio)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the imidazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-((1H-Imidazol-2-yl)thio)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-2-yl)thio)acrylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The thioether linkage can undergo oxidation, which may play a role in its biological activity. The acrylic acid moiety can participate in Michael addition reactions, allowing it to form covalent bonds with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-acrylic acid: Similar structure but lacks the thioether linkage.

    Thioacrylic acid: Contains the thioether and acrylic acid moieties but lacks the imidazole ring.

    Imidazole-2-thiol: Contains the imidazole and thioether moieties but lacks the acrylic acid.

Uniqueness

3-((1H-Imidazol-2-yl)thio)acrylic acid is unique due to its combination of an imidazole ring, thioether linkage, and acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

(E)-3-(1H-imidazol-2-ylsulfanyl)prop-2-enoic acid

InChI

InChI=1S/C6H6N2O2S/c9-5(10)1-4-11-6-7-2-3-8-6/h1-4H,(H,7,8)(H,9,10)/b4-1+

InChI Key

JFJAOHVZAPGZAW-DAFODLJHSA-N

Isomeric SMILES

C1=CN=C(N1)S/C=C/C(=O)O

Canonical SMILES

C1=CN=C(N1)SC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.